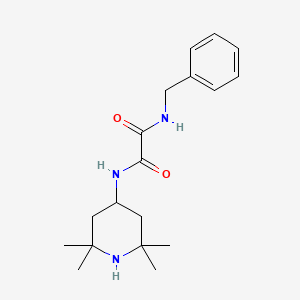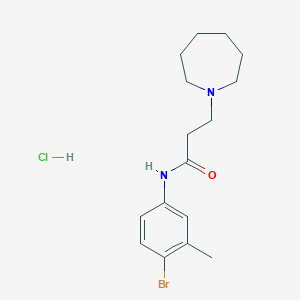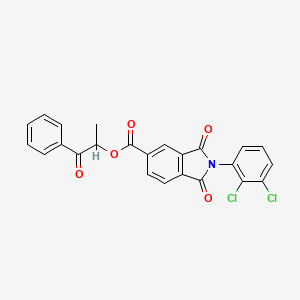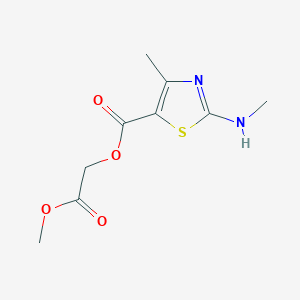
1-(ethylsulfonyl)-4-(3-methoxybenzyl)piperazine oxalate
Übersicht
Beschreibung
1-(ethylsulfonyl)-4-(3-methoxybenzyl)piperazine oxalate, also known as ESBP, is a small molecule compound that has gained significant attention in the scientific community for its potential therapeutic applications. ESBP is a piperazine derivative that has been synthesized through a complex chemical process. The compound has shown promise in treating various diseases, including cancer, neurological disorders, and inflammation.
Wirkmechanismus
The mechanism of action of 1-(ethylsulfonyl)-4-(3-methoxybenzyl)piperazine oxalate is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell growth and proliferation. Additionally, this compound has been shown to activate the protein kinase A (PKA) pathway, which is involved in cell differentiation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been shown to reduce inflammation in animal models, which may be related to its anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(ethylsulfonyl)-4-(3-methoxybenzyl)piperazine oxalate has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. The compound is relatively new, and its mechanism of action is not fully understood. Additionally, this compound has not been extensively studied in humans, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-(ethylsulfonyl)-4-(3-methoxybenzyl)piperazine oxalate. One area of research could focus on the compound's potential therapeutic applications in cancer treatment. Additionally, further research could be conducted to better understand the compound's mechanism of action and its effects on various signaling pathways in the body. Finally, future research could focus on developing new derivatives of this compound that may have improved therapeutic properties.
Wissenschaftliche Forschungsanwendungen
1-(ethylsulfonyl)-4-(3-methoxybenzyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. The compound has been shown to have anticancer properties, particularly in breast cancer cells. This compound has also shown promise in treating neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
1-ethylsulfonyl-4-[(3-methoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S.C2H2O4/c1-3-20(17,18)16-9-7-15(8-10-16)12-13-5-4-6-14(11-13)19-2;3-1(4)2(5)6/h4-6,11H,3,7-10,12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKCJLCTRQGCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}acetamide](/img/structure/B3943901.png)
![1-{[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine](/img/structure/B3943910.png)

![2-{[(methylamino)carbonyl]amino}-N-(4-methylphenyl)benzamide](/img/structure/B3943916.png)
![2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3943921.png)
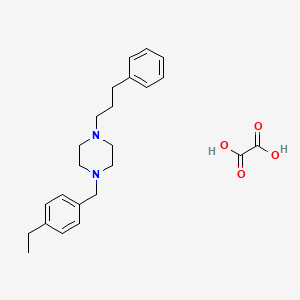
![1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine](/img/structure/B3943938.png)
![3-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide](/img/structure/B3943958.png)
